N'-[(E)-[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: (E)-N’-[(5-(2,5-Dimethyl-3-nitrophenyl)furan-2-yl)methylidene]pyridine-3-carbohydrazide
This compound belongs to the indole derivatives family, which has garnered significant interest due to its diverse biological activities . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Preparation Methods
The synthetic routes for N’-[(E)-[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide involve intricate steps. One common method includes the condensation of appropriate precursors under specific conditions. For instance, the reaction might proceed as follows:
-
Starting Materials
- 2,5-Dimethyl-3-nitrobenzaldehyde
- Furfural
- Hydrazine hydrate
- Pyridine
-
Reaction Steps
- Condensation of 2,5-Dimethyl-3-nitrobenzaldehyde and furfural to form the intermediate Schiff base.
- Hydrazinolysis of the Schiff base using hydrazine hydrate to yield the desired compound.
-
Industrial Production
- Industrial-scale synthesis typically involves optimization of reaction conditions, scalability, and purification methods.
Chemical Reactions Analysis
Reactivity: N’-[(E)-[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
N’-[(E)-[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide finds applications in:
Medicine: Potential as an antiviral, anti-inflammatory, or anticancer agent.
Chemistry: As a versatile building block for designing new compounds.
Industry: In the synthesis of functional materials.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N’-[(E)-[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is unique, similar compounds include:
- Other indole derivatives with diverse biological activities.
Properties
Molecular Formula |
C19H16N4O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H16N4O4/c1-12-8-16(13(2)17(9-12)23(25)26)18-6-5-15(27-18)11-21-22-19(24)14-4-3-7-20-10-14/h3-11H,1-2H3,(H,22,24)/b21-11+ |
InChI Key |
QINLYMQCGOPUQQ-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.